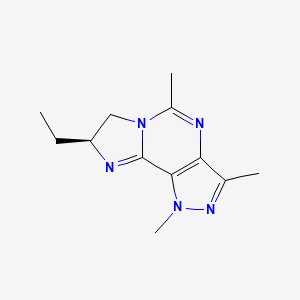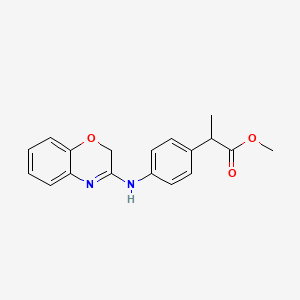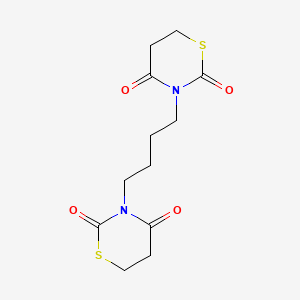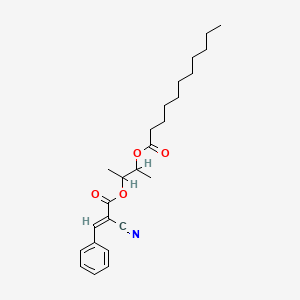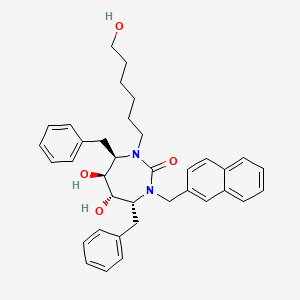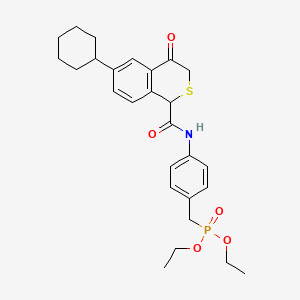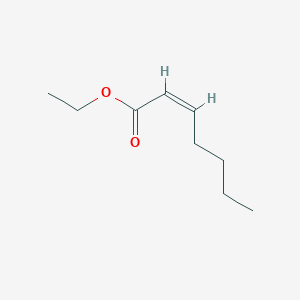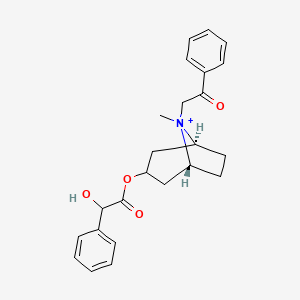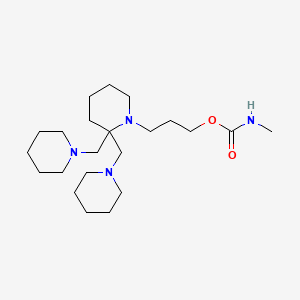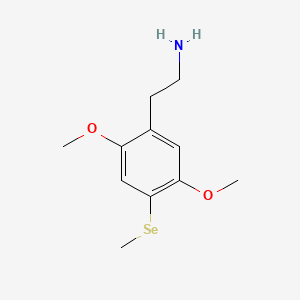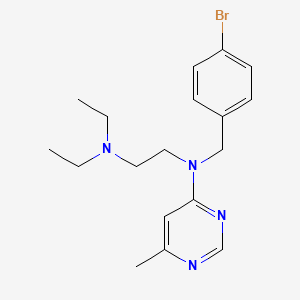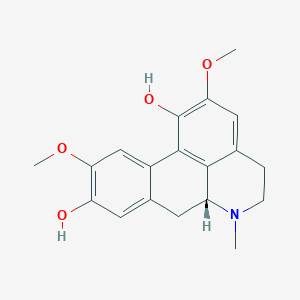
(-)-Isoboldine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Isoboldine: is an alkaloid compound found in various plant species, particularly those belonging to the Lauraceae family. It is known for its diverse pharmacological properties and has been the subject of numerous scientific studies due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Isoboldine typically involves the extraction from natural sources, followed by purification processes. synthetic methods have also been developed to produce this compound in the laboratory. One common synthetic route involves the use of precursor molecules such as boldine, which undergoes a series of chemical reactions including methylation and demethylation under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant materials. The process involves the use of solvents to extract the alkaloid, followed by purification techniques such as chromatography to isolate the compound in its pure form. Advances in biotechnology have also explored the use of microbial fermentation to produce this compound on a larger scale.
化学反応の分析
Types of Reactions: (-)-Isoboldine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
科学的研究の応用
Chemistry: In chemistry, (-)-Isoboldine is used as a precursor for the synthesis of other complex alkaloids. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various biological assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Studies have shown that it may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases. Additionally, its anti-inflammatory properties are being explored for the treatment of inflammatory conditions.
Industry: In the industrial sector, this compound is used in the formulation of various pharmaceutical products. Its diverse pharmacological properties make it a valuable ingredient in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of (-)-Isoboldine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby exerting its antioxidant effects. Additionally, it can modulate the activity of inflammatory mediators, reducing inflammation and promoting cellular health.
類似化合物との比較
Boldine: A structurally related alkaloid with similar pharmacological properties.
Nuciferine: Another alkaloid with comparable biological activities.
Glaucine: An alkaloid with similar anti-inflammatory and neuroprotective effects.
Uniqueness of (-)-Isoboldine: this compound stands out due to its unique combination of pharmacological properties. While other similar compounds may exhibit one or two of these properties, this compound possesses a broader spectrum of activities, making it a versatile compound for various scientific and medical applications.
特性
CAS番号 |
104597-61-7 |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC名 |
(6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m1/s1 |
InChIキー |
LINHZVMHXABQLB-CYBMUJFWSA-N |
異性体SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)OC)O)O)OC |
正規SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



